molecular formula C8H10ClN3 B2823117 8-Methylimidazo[1,2-a]pyridin-3-amine hydrochloride CAS No. 1706459-04-2

8-Methylimidazo[1,2-a]pyridin-3-amine hydrochloride

Cat. No.: B2823117
CAS No.: 1706459-04-2
M. Wt: 183.64
InChI Key: CAGOXBVOBWLHGE-UHFFFAOYSA-N
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Description

8-Methylimidazo[1,2-a]pyridin-3-amine hydrochloride is a heterocyclic aromatic amine. It is part of the imidazo[1,2-a]pyridine family, which is known for its wide range of applications in medicinal chemistry. This compound is particularly significant due to its potential biological activities and its role in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Methylimidazo[1,2-a]pyridin-3-amine hydrochloride typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method is the cyclization of 2-aminopyridine derivatives with appropriate aldehydes or ketones under acidic conditions . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid or sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process might include purification steps such as recrystallization or chromatography to obtain the desired product in high purity .

Chemical Reactions Analysis

Types of Reactions

8-Methylimidazo[1,2-a]pyridin-3-amine hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Bromine in acetic acid.

Major Products Formed

Scientific Research Applications

8-Methylimidazo[1,2-a]pyridin-3-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as an antimicrobial and antitumor agent.

    Medicine: Investigated for its role in drug discovery, particularly in the development of new antibiotics and anticancer drugs.

    Industry: Utilized in the production of dyes, pigments, and other fine chemicals

Mechanism of Action

The mechanism of action of 8-Methylimidazo[1,2-a]pyridin-3-amine hydrochloride involves its interaction with various molecular targets. It can bind to DNA and proteins, leading to the inhibition of essential biological processes. The compound may also interfere with enzyme activity, disrupting metabolic pathways and leading to cell death .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methylimidazo[1,2-a]pyridine
  • 3-Methylimidazo[1,2-a]pyridine
  • 2,7-Dimethylimidazo[1,2-a]pyridine

Uniqueness

8-Methylimidazo[1,2-a]pyridin-3-amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

8-methylimidazo[1,2-a]pyridin-3-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3.ClH/c1-6-3-2-4-11-7(9)5-10-8(6)11;/h2-5H,9H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAGOXBVOBWLHGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC=C2N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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